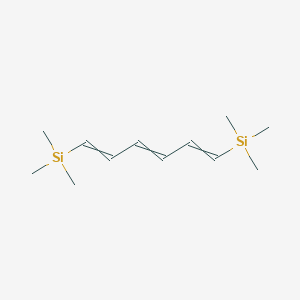
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a hexatriene backbone with trimethylsilyl groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) typically involves the reaction of a hexatriene precursor with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Hexa-1,3,5-triene+2(Trimethylsilyl chloride)→(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
While direct biological applications are limited, derivatives of this compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the hexatriene backbone. Molecular targets and pathways involved include interactions with oxidizing and reducing agents, as well as potential catalytic applications.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: Lacks the trimethylsilyl groups, making it more reactive and less stable.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon, leading to different reactivity and applications.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylstannane):
Uniqueness
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it particularly valuable in the synthesis of organosilicon compounds and advanced materials.
Properties
CAS No. |
133683-82-6 |
|---|---|
Molecular Formula |
C12H24Si2 |
Molecular Weight |
224.49 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilylhexa-1,3,5-trienyl)silane |
InChI |
InChI=1S/C12H24Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H,1-6H3 |
InChI Key |
GOMIPTCDZFZSPL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC=CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


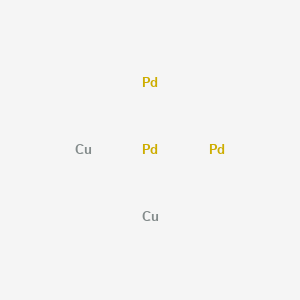
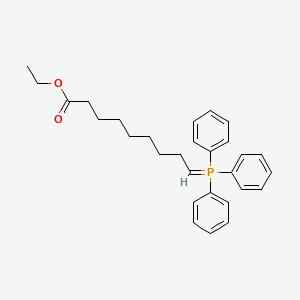
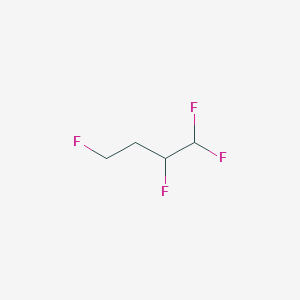
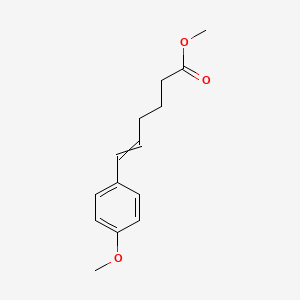
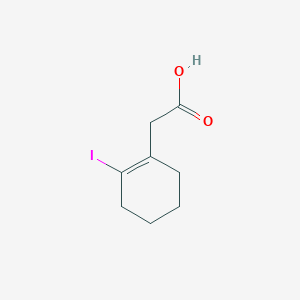
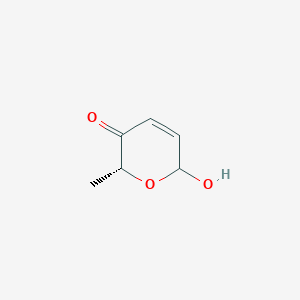

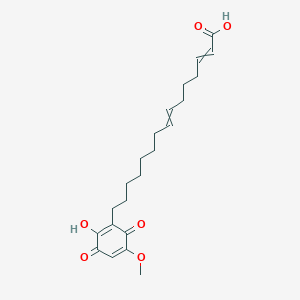
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
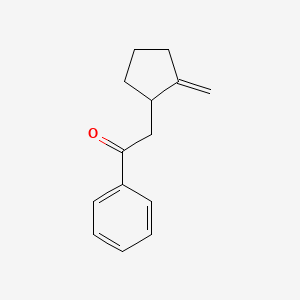
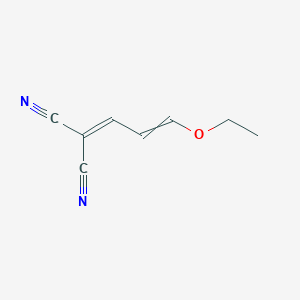

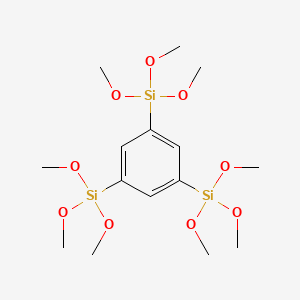
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
